molecular formula C26H38O2 B1241368 Tocotrienol CAS No. 6829-55-6

Tocotrienol

Cat. No.: B1241368
CAS No.: 6829-55-6
M. Wt: 382.6 g/mol
InChI Key: GJJVAFUKOBZPCB-ZGRPYONQSA-N
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Biological Activity

Tocotrienols, a group of compounds belonging to the vitamin E family, have garnered significant attention due to their diverse biological activities. Unlike tocopherols, tocotrienols exhibit unique mechanisms that contribute to their potential health benefits, including neuroprotection, anti-cancer properties, and cardiovascular health. This article explores the biological activities of tocotrienols, supported by case studies and research findings.

Overview of Tocotrienols

Tocotrienols are composed of four isomers: alpha (α), beta (β), gamma (γ), and delta (δ) tocotrienol. They are primarily found in palm oil, rice bran oil, and barley. Their chemical structure allows them to exhibit distinct biological activities compared to tocopherols, making them a subject of extensive research.

1. Antioxidant Properties

Tocotrienols possess potent antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that α-tocotrienol has 40-60 times greater antioxidant activity than α-tocopherol against lipid peroxidation . This property is crucial for protecting cellular membranes and preventing damage associated with chronic diseases.

2. Anti-Cancer Activity

Tocotrienols have been shown to inhibit cancer cell growth and induce apoptosis through various mechanisms:

  • Cell Cycle Arrest : Tocotrienols can cause cell cycle arrest in cancer cells, preventing their proliferation .
  • Inhibition of Metastasis : Research indicates that γ-tocotrienol inhibits the invasion and metastasis of human gastric adenocarcinoma cells .
  • Combination Therapy : In a phase II clinical trial, annatto this compound combined with chemotherapy improved survival rates in ovarian cancer patients significantly .

Neuroprotective Effects

Tocotrienols, particularly α-tocotrienol, have demonstrated neuroprotective effects by inhibiting cell death in neuronal cells through specific signaling pathways. For instance, they suppress the activation of c-Src kinase and ERK phosphorylation, which are critical in neuronal survival under stress conditions . Additionally, tocotrienols have been associated with improved cognitive function in older adults .

Cardiovascular Benefits

Tocotrienols play a role in cholesterol metabolism and cardiovascular health:

  • Cholesterol Lowering : They help lower LDL cholesterol levels and improve overall lipid profiles by enhancing the expression of proteins involved in cholesterol homeostasis .
  • Anti-inflammatory Effects : By inhibiting pro-inflammatory signaling pathways such as NF-κB and STAT, tocotrienols may reduce inflammation associated with cardiovascular diseases .

Case Studies and Clinical Trials

StudyInterventionPopulationDurationFindings
Chin et al. (2008)This compound supplement (160 mg/day) vs. placebo64 adults >50 years6 monthsSignificant reduction in DNA damage among the intervention group
Annatto this compound TrialAnnatto this compound (900 mg/day) + chemotherapyWomen with advanced ovarian cancerPhase IIImproved progression-free survival from 2-4 months to 6.9 months; overall survival increased from 5-7 months to 10.9 months
Systematic ReviewVarious this compound studiesMiddle-aged and elderly populationsVarious durationsIncreased blood this compound levels correlated with favorable cognitive outcomes

Properties

CAS No.

6829-55-6

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+

InChI Key

GJJVAFUKOBZPCB-ZGRPYONQSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C

Key on ui other cas no.

6829-55-6

Synonyms

Tocotrienol
Tocotrienols

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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